molecular formula C8H9ClN4O2 B3060668 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline CAS No. 62390-84-5

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline

Cat. No.: B3060668
CAS No.: 62390-84-5
M. Wt: 228.63 g/mol
InChI Key: LTSHFFRMSMRSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline typically involves the reaction of 4-chloroaniline with hydrazine and a nitroalkene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The process can be summarized as follows:

    Starting Materials: 4-chloroaniline, hydrazine, and a nitroalkene.

    Solvents: Ethanol or methanol.

    Reaction Conditions: Heating to promote the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-(1-hydrazinyl-2-aminoethenyl)aniline .

Scientific Research Applications

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazinyl and nitroethenyl groups are key to its reactivity and biological activity. These functional groups can participate in redox reactions, interact with enzymes, and modulate cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A precursor in the synthesis of 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline.

    4-chloro-N-(2-nitrovinyl)aniline: A structurally similar compound with a nitrovinyl group instead of a hydrazinyl-nitroethenyl group.

    4-chloro-N-(1-hydrazinyl-2-nitrovinyl)aniline: Another related compound with slight structural variations.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c9-6-1-3-7(4-2-6)11-8(12-10)5-13(14)15/h1-5,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHFFRMSMRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=C[N+](=O)[O-])NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392663
Record name Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-84-5
Record name Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Reactant of Route 2
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Reactant of Route 4
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Reactant of Route 5
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Reactant of Route 6
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.